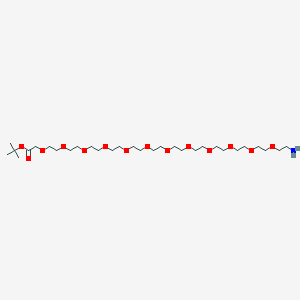
HS-C6-PEG9-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HS-C6-PEG9-acid is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The compound consists of a hexyl (C6) chain linked to a PEG chain with nine ethylene glycol units, terminating in a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HS-C6-PEG9-acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available hexylamine and PEG9, which is a PEG chain with nine ethylene glycol units.
Coupling Reaction: The hexylamine is reacted with PEG9 under conditions that promote the formation of an amide bond. This is usually achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM).
Acidification: The resulting product is then treated with an acid, such as hydrochloric acid (HCl), to convert the terminal amine group into a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
HS-C6-PEG9-acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Nucleophilic substitution reactions at the terminal carboxylic acid group.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid (H2SO4).
Amidation: Uses amines and coupling reagents such as DCC and NHS.
Substitution: Employs nucleophiles like alkoxides or amines under basic conditions.
Major Products
Esters: Formed from esterification reactions.
Amides: Resulting from amidation reactions.
Substituted Derivatives: Produced from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
HS-C6-PEG9-acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules, including PROTACs.
Biology: In the study of protein degradation pathways and the development of targeted therapies.
Medicine: For the design of drugs that can selectively degrade disease-causing proteins.
Industry: In the production of specialized chemicals and materials.
Mecanismo De Acción
HS-C6-PEG9-acid functions as a linker in PROTACs, which work by:
Binding to Target Proteins: One end of the PROTAC molecule binds to the target protein.
Recruiting E3 Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.
Degradation: The ubiquitinated protein is degraded by the proteasome, reducing its levels in the cell.
Comparación Con Compuestos Similares
Similar Compounds
HS-C6-PEG4-acid: A shorter PEG chain with four ethylene glycol units.
HS-C6-PEG12-acid: A longer PEG chain with twelve ethylene glycol units.
HS-C6-PEG9-amine: Similar structure but terminates in an amine group instead of a carboxylic acid.
Uniqueness
HS-C6-PEG9-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective as a linker in PROTACs .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(6-sulfanylhexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O11S/c26-25(27)5-7-29-9-11-31-13-15-33-17-19-35-21-23-36-22-20-34-18-16-32-14-12-30-10-8-28-6-3-1-2-4-24-37/h37H,1-24H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPCJBPVVLMZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














